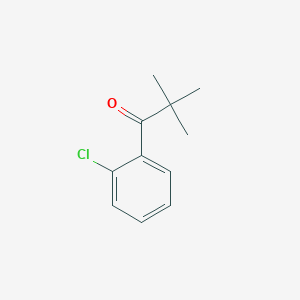

![molecular formula C9H8N2O2 B1601144 7-carboxylate de méthyl-imidazo[1,5-a]pyridine CAS No. 1377829-50-9](/img/structure/B1601144.png)

7-carboxylate de méthyl-imidazo[1,5-a]pyridine

Vue d'ensemble

Description

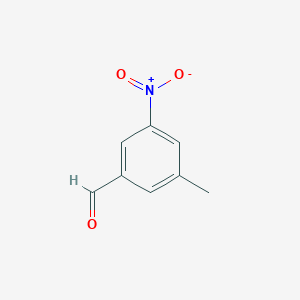

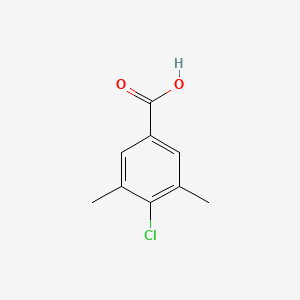

“Methyl imidazo[1,5-a]pyridine-7-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 . The compound is a light-red to brown solid .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The InChI code for “Methyl imidazo[1,5-a]pyridine-7-carboxylate” is1S/C9H8N2O2/c1-13-9(12)7-2-3-11-6-10-5-8(11)4-7/h2-6H,1H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis

Imidazo[1,5-a]pyridine synthesis has been achieved through a transition-metal-free sp3 C–H amination reaction . This involves the use of molecular iodine from 2-pyridyl ketones and alkylamines .Physical And Chemical Properties Analysis

“Methyl imidazo[1,5-a]pyridine-7-carboxylate” is a light-red to brown solid . It has a molecular weight of 176.17 .Applications De Recherche Scientifique

Chimie médicinale

Les composés imidazo[1,5-a]pyridiniques sont souvent utilisés comme candidats en chimie médicinale . Ils ont fait l'objet de recherches intenses pendant de nombreuses décennies .

Ligands pour les complexes de coordination

Ces composés peuvent servir de ligands pour une pléthore de complexes de coordination . Cela les rend utiles dans le domaine de la chimie inorganique.

Capteurs chimiques

Les dérivés de l'imidazo[1,5-a]pyridine ont été utilisés comme capteurs chimiques . Leur structure chimique unique et leur polyvalence les rendent adaptés à cette application.

Dispositifs optoélectroniques

Ces composés ont montré un grand potentiel dans le domaine de la science des matériaux, en particulier dans le développement de dispositifs optoélectroniques .

Médicaments anticancéreux

Les dérivés de l'imidazo[1,5-a]pyridine ont été utilisés dans le développement de médicaments anticancéreux . Leurs propriétés chimiques et biologiques uniques en font des candidats prometteurs pour cette application.

Émetteurs pour la microscopie confocale et l'imagerie

Ces composés ont été utilisés comme émetteurs pour la microscopie confocale et l'imagerie . Ceci est dû à leurs propriétés luminescentes .

Matériaux intelligents en optoélectronique

Les composés imidazo[1,5-a]pyridiniques ont été utilisés dans le développement de matériaux intelligents en optoélectronique . Leurs comportements optiques uniques les rendent adaptés à cette application.

Fluorophores pour la bio-imagerie

Enfin, ces composés ont été utilisés comme fluorophores pour la bio-imagerie . C'est une autre application qui tire parti de leurs propriétés luminescentes .

Safety and Hazards

The compound should be handled with care to avoid dust formation . Contact with skin and eyes should be avoided . Personal protective equipment, including face protection and chemical impermeable gloves, should be worn when handling the compound . The compound should be stored in a safe place away from sources of ignition .

Orientations Futures

Mécanisme D'action

Target of Action

Methyl imidazo[1,5-a]pyridine-7-carboxylate is a derivative of imidazo[1,5-a]pyridine, a significant structural component of a large number of agrochemicals and pharmaceuticals Imidazo[1,5-a]pyridine derivatives have been found to have a broad range of activities, suggesting they interact with multiple targets .

Mode of Action

Imidazo[1,5-a]pyridine derivatives have been shown to undergo various transformations, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These transformations could potentially alter the compound’s interaction with its targets.

Biochemical Pathways

For instance, some imidazo[1,2-a]pyridine derivatives have been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Pharmacokinetics

The compound’s molecular weight (17617) and its physical form (light-red to brown solid) suggest that it may have certain bioavailability characteristics .

Result of Action

Some imidazo[1,5-a]pyridine derivatives have shown signs of apoptosis, including nuclear condensation and fragmentation, at certain concentrations .

Analyse Biochimique

Biochemical Properties

Methyl imidazo[1,5-a]pyridine-7-carboxylate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including those involved in oxidative cyclization and transannulation reactions . These interactions are essential for the compound’s ability to participate in complex biochemical pathways. The nature of these interactions often involves the formation of stable enzyme-substrate complexes, which facilitate the catalytic processes necessary for biochemical transformations.

Cellular Effects

The effects of methyl imidazo[1,5-a]pyridine-7-carboxylate on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce apoptosis in certain cell types, as evidenced by nuclear condensation and fragmentation observed at specific concentrations . Additionally, it affects oxidative stress markers, leading to increased reactive oxygen species (ROS) generation and oxidative damage .

Molecular Mechanism

At the molecular level, methyl imidazo[1,5-a]pyridine-7-carboxylate exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context . The compound’s ability to bind to specific sites on enzymes or other proteins allows it to modulate their activity, leading to changes in gene expression and subsequent cellular responses. These interactions are critical for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl imidazo[1,5-a]pyridine-7-carboxylate can change over time. Studies have shown that the compound’s stability and degradation are important factors influencing its long-term effects on cellular function . For example, prolonged exposure to the compound can lead to sustained oxidative stress and apoptosis in certain cell types . These temporal effects are crucial for designing experiments and interpreting results in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of methyl imidazo[1,5-a]pyridine-7-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, it can lead to toxic or adverse effects, including significant oxidative damage and apoptosis

Metabolic Pathways

Methyl imidazo[1,5-a]pyridine-7-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical landscape of the cell. The compound’s role in oxidative cyclization and transannulation reactions highlights its importance in complex biochemical processes .

Transport and Distribution

The transport and distribution of methyl imidazo[1,5-a]pyridine-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biochemical activity. Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

Methyl imidazo[1,5-a]pyridine-7-carboxylate exhibits specific subcellular localization patterns that influence its activity and function Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, where it can exert its biochemical effects

Propriétés

IUPAC Name |

methyl imidazo[1,5-a]pyridine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-11-6-10-5-8(11)4-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHLUKGFEIFPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CN=CN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478212 | |

| Record name | Methyl imidazo[1,5-a]pyridine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1377829-50-9 | |

| Record name | Methyl imidazo[1,5-a]pyridine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

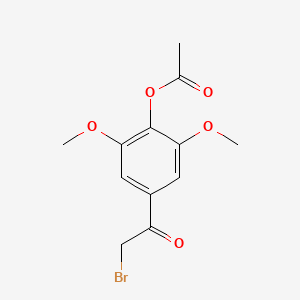

![N4,N4'-Di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B1601067.png)

![4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde](/img/structure/B1601078.png)